molecular formula C16H15BrF3IO3S B8024799 (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1464149-64-1

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B8024799
CAS No.: 1464149-64-1
M. Wt: 551.2 g/mol
InChI Key: RYZOZGQFOKVCDZ-UHFFFAOYSA-M
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Description

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1464149-64-1) is an unsymmetrical diaryliodonium salt characterized by a 2-bromophenyl group and a sterically hindered 2,4,6-trimethylphenyl (mesityl, Mes) group, paired with a trifluoromethanesulfonate (triflate) counterion. Its molecular formula is C₁₆H₁₅BrF₃IO₃S, with a molecular weight of 551.2 g/mol .

Properties

IUPAC Name

(2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOZGQFOKVCDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464149-64-1
Record name 1464149-64-1
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Preparation Methods

General Reaction Mechanism

The most efficient method for synthesizing diaryliodonium triflates, including the target compound, involves oxidative coupling of iodoarenes with arenes under continuous-flow conditions. This approach leverages meta-chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) to generate the triflate counterion. The reaction proceeds via:

  • Oxidation of the iodoarene to a hypervalent iodine(III) intermediate.

  • Ligand exchange with the second arene (e.g., 2,4,6-trimethylbenzene).

  • Protonation and crystallization to yield the iodonium triflate salt.

Continuous-Flow Protocol

The flow synthesis, optimized for safety and scalability, involves three key steps:

  • Feed 1 : A solution of 2-bromoiodobenzene (5.0 mmol) and 2,4,6-trimethylbenzene (5.5 mmol) in dichloroethane (DCE).

  • Feed 2 : m-CPBA (6.5 mmol) in DCE.

  • Feed 3 : TfOH (15 mmol) in DCE.

The reactants are mixed in a microreactor (2–60 s residence time) at 25°C, producing the target compound in yields exceeding 85%. The continuous-flow design mitigates exothermic risks and enhances reproducibility compared to batch methods.

Table 1. Substrate Scope for Symmetrical and Unsymmetrical Diaryliodonium Triflates

IodoareneAreneResidence Time (s)Yield (%)
4-IodotolueneToluene289
2-Bromoiodobenzene2,4,6-Trimethylbenzene587
IodobenzeneAnisole1078

Batch Synthesis Approaches

Modified Olofsson Method

A traditional batch method involves a one-pot reaction using:

  • 2-Bromoiodobenzene (1.0 equiv),

  • 2,4,6-Trimethylbenzene (1.1 equiv),

  • m-CPBA (1.3 equiv),

  • TfOH (3.0 equiv) in DCE.

Stirring at 0°C for 1 hour yields the product as a crystalline solid (69% yield). However, batch reactions face challenges:

  • Exothermic instability requiring stringent temperature control.

  • Lower purity due to byproduct formation.

Alternative Pathways Using (Diacetoxyiodo)Benzene

Aryl(trifloxyalkenyl)iodonium triflates can be synthesized from (diacetoxyiodo)benzene (DIB), though this method is less direct for the target compound. The reaction of DIB with TMSOTf and acetylenes under mild conditions produces vinyliodonium salts, which are structurally distinct but highlight the versatility of iodine(III) intermediates.

Critical Analysis of Synthetic Parameters

Solvent and Temperature Optimization

  • Dichloroethane (DCE) is preferred for its ability to dissolve both iodoarenes and m-CPBA.

  • Reaction temperature must remain below 30°C to prevent decomposition of the hypervalent iodine intermediate.

Counterion Effects

TfOH serves dual roles:

  • Proton donor for ligand exchange.

  • Source of the triflate anion , which stabilizes the iodonium salt via weak coordination.

Industrial Scalability and Applications

Gram-Scale Production

The continuous-flow method achieves gram-scale synthesis (2.04 g per run) with 87% yield, outperforming batch protocols. Crystallization from DCE/hexane mixtures yields high-purity material suitable for pharmaceutical applications.

Role in Cross-Coupling Reactions

The compound’s electrophilic iodine center facilitates:

  • C–H functionalization in aromatic systems.

  • Photoinitiated polymerization for conductive polymers .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield corresponding amine derivatives, while reactions with alcohols produce ether derivatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Carbon-Carbon Bond Formation : This compound is utilized in the synthesis of complex organic molecules by facilitating the formation of new carbon-carbon bonds. It can participate in electrophilic aromatic substitution reactions where the iodonium ion acts as an electrophile .
    • Synthesis of Biologically Active Molecules : The compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its ability to introduce bromine and iodonium groups into organic frameworks is particularly useful in medicinal chemistry .
  • Mechanistic Studies
    • Research involving (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has provided insights into reaction mechanisms in organic chemistry. Studies have shown that the iodonium ion can activate substrates for further reactions, allowing for detailed mechanistic investigations .
  • Material Science
    • The compound is also explored for its potential applications in material science, particularly in the development of photoactive materials. Its ability to form stable radicals upon light exposure opens avenues for research in photopolymerization processes .

Case Studies

  • Synthesis of Sulfonylated Coumarins : A study demonstrated the use of this compound in synthesizing sulfonylated coumarins from sulfur dioxide. The reaction yielded high purity products with significant efficiency, showcasing the compound's utility in complex organic transformations .
  • Electrophilic Substitution Reactions : In another investigation, this compound was employed to study electrophilic substitution patterns on aromatic rings. The results indicated that substituent effects significantly influence reactivity and selectivity in these reactions .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to a nucleophile. This transfer facilitates the formation of new chemical bonds and the generation of various organic products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Key Properties

  • Physical State : White to off-white crystalline solid.
  • Storage : Requires protection from light and moisture, typically stored under inert atmospheres at room temperature .
  • Reactivity : The triflate anion (OTf⁻) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for electrophilic aryl transfer reactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituents CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
(2-Bromophenyl)(Mes)iodonium triflate 2-Bromo, Mes 1464149-64-1 551.2 Not reported Moderate electron-withdrawing bromo group; high steric hindrance from Mes
(4-Nitrophenyl)(Mes)iodonium triflate 4-Nitro, Mes 1146127-11-8 517.26 Not reported Strong electron-withdrawing nitro group; lower thermal stability
(2-Methylphenyl)(Mes)iodonium triflate 2-Methyl, Mes 210823-54-4 486.29 168 Electron-donating methyl group; high aryl transfer selectivity
Phenyl(TRIP)iodonium triflate Phenyl, 2,4,6-triisopropyl - ~600 Not reported Extreme steric bulk (TRIP); used as dummy group in cross-coupling
Bis(4-bromophenyl)iodonium triflate Bis(4-bromo) 139139-81-4 587.97 Not reported Symmetrical structure; limited chemoselectivity in arylations

Key Reactivity Comparisons

Steric Effects :

  • The Mes group in (2-Bromophenyl)(Mes)iodonium triflate acts as a "dummy" ligand in transition-metal-catalyzed reactions, directing transfer of the less hindered 2-bromophenyl group. This contrasts with symmetrical salts like bis(4-bromophenyl)iodonium triflate , which lack chemoselectivity .
  • In phenyl-TRIP iodonium triflate (TRIP = 2,4,6-triisopropylphenyl), extreme steric hindrance prevents aryl transfer entirely, making it inert in coupling reactions .

Electronic Effects: Electron-withdrawing substituents (e.g., 4-nitro in 4-nitrophenyl-Mes iodonium triflate) reduce thermal stability but enhance electrophilicity, favoring nucleophilic aromatic substitution. In contrast, electron-donating groups (e.g., 2-methyl in 2-methylphenyl-Mes iodonium triflate) improve aryl transfer efficiency in palladium-catalyzed reactions .

Application-Specific Performance :

  • In 18F-fluorination , symmetrical iodonium salts like bis(4-iodophenyl)iodonium triflate achieve higher yields (60%) compared to unsymmetrical analogs due to reduced steric competition .
  • (2-Bromophenyl)(Mes)iodonium triflate is advantageous in synthesizing brominated coumarins, where the bromo group serves as a leaving site for further derivatization .

Research Findings

  • Chemoselectivity in Cross-Coupling : Unsymmetrical salts like (2-Bromophenyl)(Mes)iodonium triflate exhibit predictable transfer of the less hindered aryl group. For example, in copper-catalyzed C–H arylation, the Mes group remains inert, enabling selective transfer of the 2-bromophenyl moiety .
  • Thermal Stability : Triflate salts generally outperform tosylate analogs (e.g., (3-Bromo-2,4,6-trimethylphenyl)(phenyl)iodonium tosylate ) in high-temperature reactions due to the superior leaving-group ability of OTf⁻ .
  • Synthetic Scalability : The mesityl group’s stability allows large-scale synthesis (e.g., 100 mmol for mesityl(2,2,2-trifluoroethyl)iodonium triflate ), a trait shared by the target compound .

Biological Activity

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an organoiodine compound with significant implications in organic synthesis and potential biological applications. Its molecular formula is C16H15BrF3IO3SC_{16}H_{15}BrF_3IO_3S and it has a molecular weight of 551.16 g/mol . This compound serves as a Lewis acid catalyst, facilitating various chemical transformations, particularly in arylation reactions . Understanding its biological activity is crucial for exploring its potential therapeutic applications.

As a Lewis acid, this compound can accept electron pairs from nucleophiles, influencing biochemical pathways. This interaction leads to the generation of radical intermediates that can modify biomolecules such as proteins and nucleic acids . The compound's ability to facilitate radical trifluoromethylation also indicates its role in oxidative stress modulation within cells.

The compound exhibits several biochemical properties that are relevant to its biological activity:

  • Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression. Notably, it can affect glutathione levels, impacting oxidative stress responses .
  • Molecular Mechanism : Its radical-mediated mechanisms allow for interactions that can inhibit or activate enzymes and alter gene expression .
  • Metabolic Pathways : It is involved in metabolic pathways related to oxidative stress, interacting with enzymes that regulate these processes .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Oxidative Stress Modulation : Research indicates that at lower doses, this compound can enhance cellular function by modulating oxidative stress markers. However, at higher concentrations, it may induce toxicity through oxidative damage .
  • Impact on Cellular Metabolism : In laboratory settings, the compound's stability and degradation over time can influence its long-term effects on cellular metabolism. Studies suggest that it remains stable under specific conditions but may degrade, leading to altered biochemical activity .
  • Animal Model Studies : Dose-dependent effects have been observed in animal models. Lower doses show beneficial effects on cellular functions while higher doses result in adverse outcomes such as disruption of cellular homeostasis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Oxidative Stress ModulationBeneficial at low doses; toxic at high doses
Cellular MetabolismAffects metabolic pathways related to oxidative stress
Enzyme InteractionCan inhibit or activate enzymes
Gene ExpressionAlters expression levels

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis involves iodonium salt formation via a two-step procedure: (1) oxidative coupling of iodine (I₂) with mesitylene (2,4,6-trimethylbenzene) and a bromophenyl derivative in dichloromethane (CH₂Cl₂), followed by (2) anion exchange with triflic acid. Key variables include stoichiometry (e.g., 1:2 molar ratio of I₂ to aryl substrates), solvent choice, and acid addition rate. For example, cooling to 0°C during triflic acid addition minimizes side reactions . Trituration with ether and precipitation from CH₂Cl₂ typically yield a pure product (60% yield reported for analogous iodonium salts). Optimization may involve adjusting reaction time (e.g., 1–2 hours at RT) or using alternative aryl precursors.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., singlet at δ 7.13 ppm for mesityl protons, δ 6.44 ppm for bromophenyl protons) and methyl groups (δ 2.26–2.56 ppm) .
  • ¹⁹F NMR : A sharp singlet near δ -77.8 ppm confirms the triflate counterion .
  • HRMS : Validate the molecular ion ([M⁻OTf]⁺) with precise mass matching (e.g., calculated m/z 413.0608 vs. observed 413.0612) .
  • Thermal Analysis : Monitor decomposition temperatures (140–141°C) via melting point or DSC to assess stability.

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence the reactivity of this iodonium salt in cross-coupling or photoredox reactions?

  • Methodology : The bulky mesityl group sterically shields the iodine center, reducing nucleophilic attack and stabilizing the iodonium ion. Comparative studies with less hindered analogs (e.g., phenyl or 2,4,6-triisopropylphenyl derivatives) can quantify steric impacts . For example, kinetic studies under Suzuki-Miyaura conditions may reveal slower transmetalation rates due to hindered accessibility. Computational tools (e.g., DFT calculations) can model steric maps and predict regioselectivity in aryl transfer reactions.

Q. What are common sources of contradictory data in thermal stability analysis of iodonium triflates, and how can these discrepancies be resolved?

  • Methodology : Discrepancies in decomposition temperatures (e.g., 140–141°C vs. higher/lower values in other studies) often arise from impurities or varying heating rates. To resolve:

  • Purity Validation : Use HPLC or elemental analysis to confirm sample integrity.
  • Controlled DSC/TGA : Perform thermal analysis under inert atmospheres with standardized heating rates (e.g., 5°C/min) .
  • Replicate Synthetic Conditions : Ensure consistent isolation protocols (e.g., trituration solvents, drying time) to minimize solvent retention.

Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate electronic properties and reaction mechanisms involving this compound?

  • Methodology :

  • Charge Distribution Analysis : Calculate partial charges on iodine and aryl groups to predict electrophilicity.
  • Transition State Modeling : Simulate aryl transfer pathways in cross-coupling reactions to identify rate-limiting steps.
  • NMR Correlation : Compare experimental ¹³C shifts (e.g., δ 165.8 ppm for carbonyl carbons) with computed values to validate electronic environments .

Data Contradiction and Resolution

Q. How should researchers address conflicting NMR data for iodonium triflates reported in different studies?

  • Methodology :

  • Solvent/Referencing Checks : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards.
  • Paramagnetic Effects : Assess if trace metal impurities (e.g., from synthesis) broaden signals.
  • Crystallographic Validation : Use single-crystal XRD (as in analogous trimethylphenyl acetamides) to confirm molecular geometry and assign NMR peaks unambiguously .

Application-Oriented Questions

Q. What strategies can enhance the utility of this iodonium salt as a photoinitiator in polymerization reactions?

  • Methodology :

  • UV-Vis Spectroscopy : Measure absorption maxima to align with light sources (e.g., 365 nm LEDs).
  • Co-initiator Screening : Test synergies with amines or iodonium co-salts to improve radical generation efficiency.
  • Real-Time FTIR : Monitor polymerization kinetics to optimize initiator concentrations.

Synthetic Derivative Exploration

Q. How can the bromophenyl moiety in this compound be functionalized for downstream applications?

  • Methodology :

  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with boronic acids (e.g., 2-bromophenylboronic acid derivatives ) to install aryl groups.
  • Nucleophilic Aromatic Substitution : Replace bromide with amines or alkoxides under catalytic conditions.
  • Photoredox Catalysis : Leverage the iodonium salt’s oxidizing potential in metallaphotoredox C–N bond formations .

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